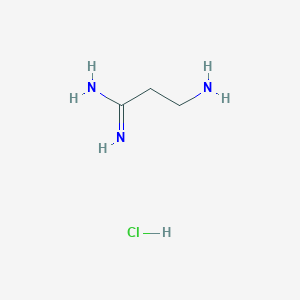
3-Aminopropanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropanimidamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2. It is a derivative of amidine and is commonly used in various chemical and biological research applications. The compound is known for its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Aminopropanimidamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanenitrile with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Aminopropanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Aminopropanimidamide hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers in target molecules. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropanenitrile: A precursor in the synthesis of 3-Aminopropanimidamide hydrochloride.
3-Aminopropanamide: Another amidine derivative with similar reactivity.
Imidazole and Pyrimidine Derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific reactivity profile and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
Propiedades
IUPAC Name |
3-aminopropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H3,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLPRSXDLWNBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B2486002.png)
![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
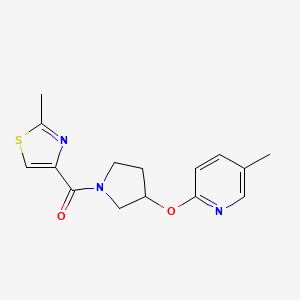

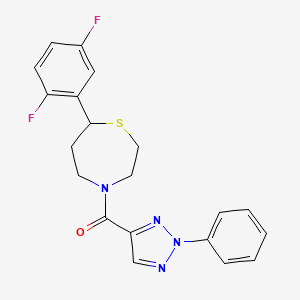
![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)
![N-(2-phenylethyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2486015.png)
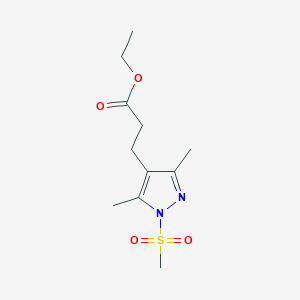
![1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate](/img/structure/B2486017.png)
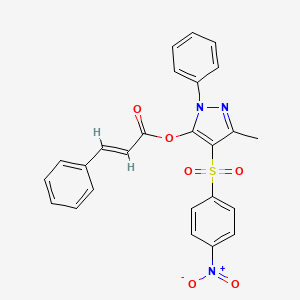
![1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2486024.png)

